molecular formula C16H19ClN2O2 B14069168 tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B14069168
M. Wt: 306.79 g/mol
InChI Key: AHLFAUOTBLHCQS-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a pyridoindole core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the pyridoindole core, followed by the introduction of the tert-butyl and chloro groups through substitution reactions. The final step usually involves esterification to form the carboxylate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: can be compared with other pyridoindole derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

tert-butyl 5-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-8-7-10-13(9-19)18-12-6-4-5-11(17)14(10)12/h4-6,18H,7-9H2,1-3H3

InChI Key

AHLFAUOTBLHCQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C(=CC=C3)Cl

Origin of Product

United States

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